![molecular formula C11H13ClN2S B1393975 4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride CAS No. 943242-59-9](/img/structure/B1393975.png)
4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride
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Overview
Description
“4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride” is a chemical compound . It is a part of the family of compounds that contain a pyridinium ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Scientific Research Applications
Medicine
Compounds with thiazole structures are often explored for their potential medicinal properties, including antitumor, cytotoxic, and antioxidant activities .
Drug Discovery
Thiazole derivatives are frequently investigated in drug discovery for their bioactive properties .
Organic Synthesis
These compounds can be used as building blocks or intermediates in organic synthesis processes .
Supramolecular Chemistry
Thiazole derivatives may play a role in supramolecular chemistry, where they contribute to the design of complex structures .
Chemical Biology
In chemical biology, such compounds could be used for studying biological systems or developing biological tools .
Fluorescent Imaging
Some thiazole derivatives are used in fluorescent imaging due to their optical properties .
properties
IUPAC Name |
2-methyl-4-[(4-methylpyridin-1-ium-1-yl)methyl]-1,3-thiazole;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2S.ClH/c1-9-3-5-13(6-4-9)7-11-8-14-10(2)12-11;/h3-6,8H,7H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMDETMXTATKQQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC2=CSC(=N2)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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